molecular formula C10H10O2S B2631260 (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid CAS No. 2135442-60-1

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid

Cat. No.: B2631260
CAS No.: 2135442-60-1
M. Wt: 194.25
InChI Key: CCYWYCFSZCKDIN-RKDXNWHRSA-N
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Description

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound features a cyclopropane ring substituted with a phenylsulfanyl group and a carboxylic acid group, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of phenylsulfanyl-substituted alkenes with diazo compounds under catalytic conditions. The reaction is often carried out in the presence of transition metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Enantioselective synthesis is crucial for obtaining the desired stereoisomer, and this can be achieved through the use of chiral catalysts or chiral auxiliaries during the cyclopropanation process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of stereoselective reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Phenylsulfanylcyclopropane-1-carboxylic acid
  • (1S,2R)-2-Bromocyclopropane-1-carboxylic acid
  • (1S,2R)-2-Phenylcyclopropane-1-carboxylic acid

Uniqueness

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The stereochemistry of the compound also plays a crucial role in its interactions and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYWYCFSZCKDIN-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1SC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1SC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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